N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties. It features a pyrazole ring, a bromo-phenyl group, and a methoxyphenyl group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]aceto hydrazide
Uniqueness
N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H17BrN4O2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17BrN4O2/c1-27-17-9-5-8-15(11-17)18-12-19(24-23-18)20(26)25-22-13-16(21)10-14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24)(H,25,26)/b16-10-,22-13+ |
InChI Key |
PIWKQXKTXVZROW-YXDJHRCBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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